molecular formula C18H22ClN3O2S B1436186 2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine CAS No. 2208654-76-4

2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine

Cat. No.: B1436186
CAS No.: 2208654-76-4
M. Wt: 379.9 g/mol
InChI Key: KMAOVRANQUUKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a chloro group and a phenyl ring bearing a methylsulfonyl group, along with a piperidin-4-ylmethylamine moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the chloro group: Chlorination of the pyridine ring can be achieved using reagents like phosphorus pentachloride or thionyl chloride.

    Attachment of the phenyl ring: The phenyl ring with a methylsulfonyl group can be introduced via a Suzuki coupling reaction using a boronic acid derivative and a palladium catalyst.

    Formation of the piperidin-4-ylmethylamine moiety: This can be synthesized through reductive amination of piperidine with formaldehyde and subsequent protection and deprotection steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dechlorinated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and methylsulfonyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a methylsulfonyl group.

    5-(4-methylsulfonylphenyl)pyridine: Lacks the chloro and piperidin-4-ylmethyl groups.

    N-(piperidin-4-ylmethyl)pyridin-4-amine: Lacks the chloro and methylsulfonyl groups.

Uniqueness

2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-5-(4-methylsulfonylphenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2S/c1-25(23,24)15-4-2-14(3-5-15)16-12-22-18(19)10-17(16)21-11-13-6-8-20-9-7-13/h2-5,10,12-13,20H,6-9,11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAOVRANQUUKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2NCC3CCNCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine
Reactant of Route 2
Reactant of Route 2
2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine
Reactant of Route 3
Reactant of Route 3
2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine
Reactant of Route 4
Reactant of Route 4
2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine
Reactant of Route 5
Reactant of Route 5
2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine
Reactant of Route 6
Reactant of Route 6
2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.